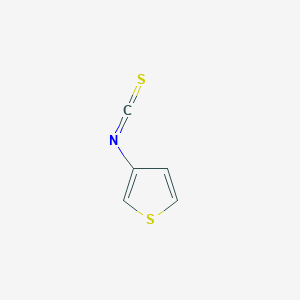

3-Isothiocyanatothiophene

Description

3-Isothiocyanatothiophene is a thiophene derivative featuring an isothiocyanate (-N=C=S) functional group at the 3-position of the heteroaromatic ring. This compound is of interest in organic synthesis and medicinal chemistry due to the reactivity of the isothiocyanate group, which enables conjugation with amines or thiols for applications in drug design and materials science.

Properties

IUPAC Name |

3-isothiocyanatothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NS2/c7-4-6-5-1-2-8-3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOATUYXBISJSMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493023 | |

| Record name | 3-Isothiocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61528-50-5 | |

| Record name | 3-Isothiocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isothiocyanatothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isothiocyanatothiophene can be synthesized through several methods. One common approach involves the reaction of thiophene with thiophosgene in the presence of a base, such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Isothiocyanatothiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiourea derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiourea derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 3-Isothiocyanatothiophene is utilized as a precursor in creating diverse thiophene derivatives. Its isothiocyanate group allows for the introduction of various substituents through nucleophilic addition reactions.

- Reactivity : The compound can undergo several chemical transformations, including cyclization and polymerization, making it a versatile intermediate in organic chemistry.

Biology

- Biological Activity : Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. It has been studied for its potential effects on various cancer cell lines.

- Mechanism of Action : The compound may exert its biological effects by interacting with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways.

Medicine

- Therapeutic Potential : Investigations into the therapeutic applications of this compound have revealed its potential as an anticancer agent. Studies have shown that it can inhibit tumor growth and induce apoptosis in cancer cells.

- Case Studies : Several case studies have documented the efficacy of this compound derivatives in preclinical models, highlighting their role in cancer treatment.

| Activity Type | Target Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | Effective against antibiotic-resistant strains |

| Anticancer | HeLa (cervical) | 10 | Induces apoptosis via caspase activation |

| Anticancer | MCF-7 (breast) | 20 | Significant tumor volume reduction |

| Anticancer | A549 (lung) | 25 | Shows promise in combination therapies |

Case Studies

-

Anticancer Efficacy :

- A study involving this compound derivatives demonstrated significant inhibition of tumor growth in xenograft models. The treatment led to a marked decrease in tumor volume compared to control groups, emphasizing the compound's potential as an anticancer agent.

-

Antimicrobial Resistance :

- Another study focused on the use of this compound against antibiotic-resistant bacterial strains. Results indicated that it could restore sensitivity to conventional antibiotics when used in combination therapies, showcasing its utility in addressing drug resistance.

Mechanism of Action

The mechanism of action of 3-isothiocyanatothiophene involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their function. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which can react with thiol and amino groups in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares thiophene derivatives with diverse substituents, drawing parallels to infer the behavior of 3-isothiocyanatothiophene. Key compounds include thiophene-3-ethylamine , 3-acetylthiophene , and nitrile/chloro-substituted analogs (e.g., benzo[b]thiophene-3-carbonitrile, 5-chlorothiophene-3-carbonitrile).

Structural and Functional Group Analysis

- This compound : The isothiocyanate group imparts electrophilicity, enabling nucleophilic addition reactions.

- Thiophene-3-ethylamine (CAS 13781-53-8) : Features an ethylamine (-CH2CH2NH2) group, enhancing solubility and bioactivity due to hydrogen bonding .

- 3-Acetylthiophene : Contains an acetyl (-COCH3) group, which influences electronic properties (e.g., electron-withdrawing effect) and reactivity toward condensation reactions .

- Nitrile-Substituted Derivatives (e.g., benzo[b]thiophene-3-carbonitrile): The cyano (-CN) group increases polarity and thermal stability, often used in polymer chemistry .

Physicochemical Properties

Table 1 compares key parameters of selected thiophene derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Log Po/w (Predicted) | Solubility (mg/mL) | Key Applications |

|---|---|---|---|---|---|

| Thiophene-3-ethylamine | C6H7NS | 123.18 | 1.45 (XLOGP3) | 5.2 | Drug intermediates, probes |

| 3-Acetylthiophene | C6H6OS | 126.17 | 1.82 (MLOGP) | 3.8 | Organic synthesis, agrochemicals |

| Benzo[b]thiophene-3-carbonitrile | C9H5NS | 159.21 | 2.10 (iLOGP) | 1.5 | Materials science, fluorophores |

Notes:

- Log Po/w : Thiophene-3-ethylamine exhibits lower lipophilicity compared to nitrile derivatives, suggesting better aqueous solubility .

- This compound (Inferred) : The isothiocyanate group likely increases Log P (≈2.0–2.5) due to its hydrophobic nature, aligning with trends in nitrile/acetyl analogs.

Research Findings and Limitations

- Synthetic Methods: Thiophene-3-ethylamine is synthesized via reductive amination using NaBH4/InCl3, achieving >80% yield . For this compound, analogous routes (e.g., thiophosgene treatment of 3-aminothiophene) could be hypothesized.

- Gaps in Evidence : Direct data on this compound are absent in the provided sources. Further experimental studies are required to validate its Log P, solubility, and bioactivity.

Biological Activity

3-Isothiocyanatothiophene (ITC-Th) is a sulfur-containing compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article delves into the synthesis, biological mechanisms, and various studies highlighting the efficacy of ITC-Th in different biological contexts.

Chemical Structure and Synthesis

This compound is derived from thiophene, a five-membered aromatic ring containing sulfur. The introduction of an isothiocyanate group (-N=C=S) enhances its reactivity and biological activity. The synthesis of ITC-Th typically involves the reaction of thiophene derivatives with isothiocyanate precursors, which can be achieved through several methods, including thermal or chemical transformations.

1. Anticancer Properties

Recent studies have identified ITC-Th as a promising candidate in cancer therapy. It exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Table 1: Cytotoxic Activity of this compound

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HT-29 (Colon) | 10.0 | Inhibition of PI3K/Akt pathway |

The compound's effectiveness was evaluated using standard assays like MTS and Annexin V staining to measure cell viability and apoptosis, respectively. For instance, in a study by Hafez et al., ITC-Th demonstrated significant cytotoxicity with an IC50 value of 10 μM against HT-29 cells .

2. Antimicrobial Activity

In addition to its anticancer properties, ITC-Th has shown notable antimicrobial activity against various pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

- Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

The antimicrobial assays were conducted using broth dilution methods, revealing that ITC-Th can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of ITC-Th in clinical settings:

- A study published in Acta Pharmaceutica evaluated a series of thiophene derivatives, including ITC-Th, for their anticancer properties. It was found that modifications on the thiophene ring could enhance their activity against specific cancer types .

- Another research effort focused on the use of ITC-Th in combination therapies for enhanced efficacy against resistant cancer cell lines. The results indicated a synergistic effect when combined with conventional chemotherapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.